molecular formula C11H12N4O2S B379531 1-(4-METHOXYPHENYL)-2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHANONE

1-(4-METHOXYPHENYL)-2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHANONE

Katalognummer: B379531
Molekulargewicht: 264.31g/mol
InChI-Schlüssel: LONRZXJGVVZKOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

The synthesis of 1-(4-METHOXYPHENYL)-2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methoxybenzaldehyde with a suitable thiol reagent to form the corresponding thioether. This intermediate is then subjected to a cyclization reaction with a tetrazole derivative under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

1-(4-METHOXYPHENYL)-2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or thiols.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.

    Cyclization: The compound can undergo cyclization reactions to form various heterocyclic compounds, depending on the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(4-METHOXYPHENYL)-2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHANONE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-(4-METHOXYPHENYL)-2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHANONE involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the tetraazolylsulfanyl group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(4-METHOXYPHENYL)-2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHANONE can be compared with other similar compounds, such as:

    1-(4-methoxyphenyl)-2-[(1H-tetraazol-5-yl)sulfanyl]ethanone: This compound lacks the methyl group on the tetrazole ring, which may affect its chemical reactivity and biological activity.

    1-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-5-yl)sulfanyl]ethanone: This compound has an imidazole ring instead of a tetrazole ring, which can lead to different chemical and biological properties.

    1-(4-methoxyphenyl)-2-[(1-methyl-1H-triazol-5-yl)sulfanyl]ethanone: This compound has a triazole ring, which can also influence its reactivity and interactions with biological targets.

Eigenschaften

Molekularformel

C11H12N4O2S

Molekulargewicht

264.31g/mol

IUPAC-Name

1-(4-methoxyphenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone

InChI

InChI=1S/C11H12N4O2S/c1-15-11(12-13-14-15)18-7-10(16)8-3-5-9(17-2)6-4-8/h3-6H,7H2,1-2H3

InChI-Schlüssel

LONRZXJGVVZKOB-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCC(=O)C2=CC=C(C=C2)OC

Kanonische SMILES

CN1C(=NN=N1)SCC(=O)C2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.